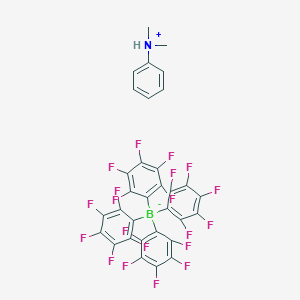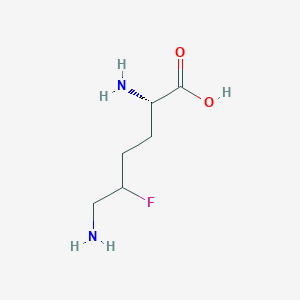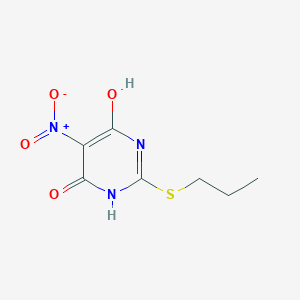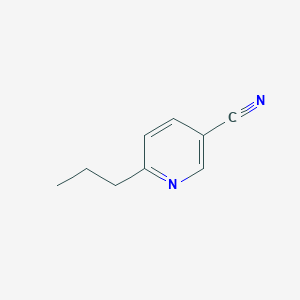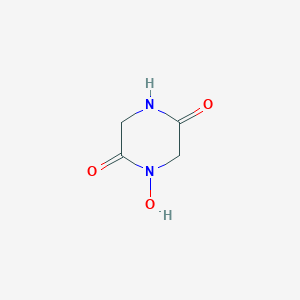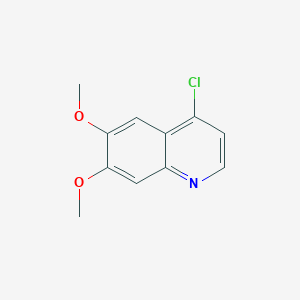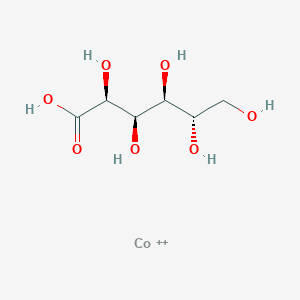
Cobalt(II) gluconate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) gluconate hydrate is an inorganic compound consisting of cobalt, gluconic acid and water. It is a pale blue powder with a molecular formula of Co(C6H11O7)2•xH2O, where x is the number of water molecules. This compound is used in a variety of applications, ranging from food additives to pharmaceuticals. It is also used in the synthesis of cobalt-containing compounds, such as cobalt-based catalysts and pigments. This compound has been studied extensively in recent years, and its potential applications have been explored in a number of scientific research areas.
Scientific Research Applications
Biosensors and Biosensor-Based Solutions : Ashton and Pickering (1970) noted that the cobalt(II) gluconate system exhibits unstable cationic species and insoluble compounds, particularly above pH 9.5. This characteristic suggests potential applications in biosensors and biosensor-based solutions (Ashton & Pickering, 1970).
Electroanalytical Applications : Casella and Di Fonzo (2011) found that anodic electrodeposition of cobalt oxides from an alkaline bath containing Co-gluconate complexes on glassy carbon surface electrodes can produce notable electroanalytical results, particularly for amperometric applications in strong alkaline solutions (Casella & Di Fonzo, 2011).
Kinetic-Catalytic Cobalt Determination : Chaparro et al. (2015) proposed a kinetic-catalytic method for cobalt determination at pH 9.2 using multisyringe flow injection analysis (MSFIA), achieving a 95% recovery rate for cobalt in various samples, including cobalt gluconate (Chaparro et al., 2015).
Electrodeposition in Steel Production : Abd El Rehim et al. (2002) demonstrated that electrodeposition of cobalt from gluconate baths produces steel with high microhardness and high performance. The deposition properties were influenced by charge transfer control (Abd El Rehim, Ibrahim, & Dankeria, 2002).
Detection of Hydrazine Compounds : Casella and Contursi (2012) showed that cobalt oxyhydroxide modified glassy carbon electrodes are effective for detecting hydrazine compounds, with detection limits ranging from 0.5 to 2 M and linear ranges over three orders of magnitude (Casella & Contursi, 2012).
Supercapacitor Application : Yang et al. (2013) created cobalt monoxide-doped graphitic porous carbon microspheres (Co-GPCMs), a novel electrode material for high energy density supercapacitors, offering improved energy density and a higher operation voltage (Yang et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
Cobalt, an essential trace element, is known to be involved in various biochemical processes, including the functioning of certain enzymes and the synthesis of vitamin B12 .
Result of Action
As a source of cobalt, it may contribute to the functioning of certain enzymes and the synthesis of vitamin B12 .
Biochemical Analysis
Biochemical Properties
Cobalt is a known component of vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood .
Cellular Effects
Cobalt ions are considered genotoxic under in vitro and in vivo conditions .
Molecular Mechanism
Cobalt ions are known to interact with DNA and proteins, potentially leading to genotoxic effects .
Temporal Effects in Laboratory Settings
Cobalt compounds are known to have genotoxic effects, which could potentially lead to long-term changes in cellular function .
Dosage Effects in Animal Models
Cobalt compounds are known to have genotoxic effects, which could potentially lead to adverse effects at high doses .
Metabolic Pathways
Cobalt(II) gluconate hydrate may be involved in the metabolic pathways related to the metabolism of cobalt, a component of vitamin B12
Transport and Distribution
Cobalt ions are known to interact with various biomolecules, which could potentially influence its localization or accumulation .
Subcellular Localization
Cobalt ions are known to interact with various biomolecules, which could potentially influence its activity or function .
properties
| { "Design of Synthesis Pathway": "The synthesis pathway for Cobalt(II) gluconate hydrate involves the reaction of Cobalt(II) hydroxide with gluconic acid in the presence of water to form the desired compound.", "Starting Materials": [ "Cobalt(II) hydroxide", "Gluconic acid", "Water" ], "Reaction": [ "Add Cobalt(II) hydroxide to a reaction vessel", "Add water to the reaction vessel to form a slurry", "Heat the slurry to 70-80°C with stirring", "Slowly add gluconic acid to the slurry while stirring", "Continue stirring and heating for 1-2 hours until a clear solution is obtained", "Allow the solution to cool to room temperature", "Filter the solution to remove any impurities", "Evaporate the solvent to obtain the solid Cobalt(II) gluconate hydrate" ] } | |
CAS RN |
71957-08-9 |
Molecular Formula |
C12H24CoO14 |
Molecular Weight |
451.24 g/mol |
IUPAC Name |
cobalt;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
InChI Key |
KLNIVNDBTBHKQF-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co] |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co] |
Other CAS RN |
71957-08-9 |
Pictograms |
Irritant |
synonyms |
D-Gluconic Acid Cobalt Complex; Cobalt(2+) Gluconate; Cobalt(II) Gluconate; bis(D-Gluconato-O1,O2)-(T-4)-cobalt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
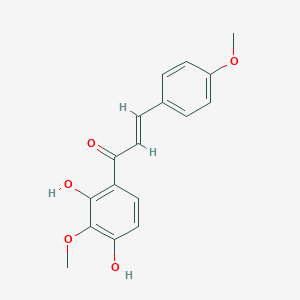

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
